2-Ethylhex-2-en-1-imine
Description
Structure
3D Structure
Properties
CAS No. |
88354-24-9 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-ethylhex-2-en-1-imine |
InChI |
InChI=1S/C8H15N/c1-3-5-6-8(4-2)7-9/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
VKSSTQKGZFCGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CC)C=N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethylhex 2 En 1 Imine and Analogous α,β Unsaturated Imines
Mechanistic Principles of Imine Formation via Condensation Reactions
The formation of imines typically proceeds through a condensation reaction between a carbonyl compound and a primary amine. This process is reversible and often requires acid catalysis to achieve reasonable reaction rates. masterorganicchemistry.comacs.org
Conversion of Carbonyl Compounds and Primary Amines to Imines
The fundamental reaction for imine synthesis involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.comnumberanalytics.com This initial attack forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. numberanalytics.comresearchgate.net The reaction is generally carried out by mixing the aldehyde or ketone with a primary amine. masterorganicchemistry.com The subsequent elimination of a water molecule from the hemiaminal yields the final imine product. numberanalytics.com This dehydration step is often the rate-determining step and is facilitated by an acid catalyst, which protonates the hydroxyl group, converting it into a better leaving group (water). masterorganicchemistry.comlibretexts.org
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon. numberanalytics.comlibretexts.org
Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming the neutral hemiaminal intermediate. researchgate.netlibretexts.org
Protonation of the hydroxyl group: The hydroxyl group of the hemiaminal is protonated by an acid catalyst. libretexts.org
Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation. libretexts.org
Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the final imine. libretexts.org
Kinetic and Thermodynamic Considerations in Imine Condensation
The formation of imines is a reversible process, and the position of the equilibrium is influenced by several factors, including the structure of the reactants, solvent, temperature, and pH. numberanalytics.comnih.gov The reaction is typically under thermodynamic control, meaning the most stable product will predominate at equilibrium. nih.govacs.org
Several studies have investigated the kinetic and thermodynamic aspects of imine formation. For instance, the reaction rates and equilibrium constants can be determined under various conditions to understand the factors that favor high yields and reaction efficiency. ornl.govresearchgate.net In competitive reactions involving different aldehydes and amines, kinetic and thermodynamic selectivities can be observed. One imine may form faster (the kinetic product), while another may be more stable and accumulate over time (the thermodynamic product). nih.govacs.org The use of catalysts and the removal of water can shift the equilibrium towards the imine product, in accordance with Le Châtelier's principle. nih.gov
Catalytic Strategies for α,β-Unsaturated Imine Synthesis
The direct synthesis of α,β-unsaturated imines can be challenging. Catalytic methods offer efficient and selective routes to these valuable compounds.
Transition Metal-Catalyzed Dehydrogenation Approaches (e.g., Palladium, Ruthenium)
Transition metal catalysts, particularly those based on palladium and ruthenium, have been effectively employed in the synthesis of α,β-unsaturated imines. One approach involves the dehydrogenation of saturated imines or the coupling of allylic alcohols with amines. researchgate.netrsc.org For example, a ruthenium catalyst can facilitate the synthesis of α,β-unsaturated imines from an allylic alcohol and an amine, avoiding the need for harsh oxidants and the purification of sensitive intermediates. rsc.org
Palladium catalysts are also instrumental in the functionalization of α,β-unsaturated imines. For instance, palladium-catalyzed C-H arylation of these imines can be controlled to achieve either α- or γ-arylation, leading to the divergent synthesis of enamine and allylic amine derivatives. nih.govnih.gov These reactions often proceed through palladium azapentadienyl intermediates. nih.govnih.gov
| Catalyst System | Reactants | Product Type | Key Features |
| Ruthenium Catalyst | Allylic Alcohol, Amine | α,β-Unsaturated Imine | Convenient, avoids strong oxidants |
| Palladium/Ligand | α,β-Unsaturated Imine, Aryl Halide | α- or γ-Arylated Imine | Catalyst-controlled regioselectivity |
Stereoselective and Regioselective Synthetic Pathways
Controlling the stereochemistry and regiochemistry of reactions involving α,β-unsaturated imines is crucial for their application in complex molecule synthesis. Various catalytic systems have been developed to achieve high levels of selectivity.
Stereoselective Synthesis: The development of stereoselective methods allows for the synthesis of chiral α,β-unsaturated imine derivatives. For example, the stereoselective alkylation of α,β-unsaturated imines can be achieved via rhodium-catalyzed C-H activation. nih.govresearchgate.net This method allows for the formation of tri- and tetrasubstituted α,β-unsaturated imines with high stereoselectivity. nih.govresearchgate.net Another approach involves the Michael addition-elimination of ylides to α,β-unsaturated imines, which can lead to a highly diastereoselective and enantioselective synthesis of vinylcyclopropanecarbaldehydes. acs.org
Regioselective Synthesis: Regioselectivity is critical when multiple reaction sites are present in the α,β-unsaturated imine. Palladium-catalyzed [3+2] cycloadditions of α,β-unsaturated imines with vinylethylene carbonates provide a route to oxazolidines with high regioselectivity. mdpi.com Similarly, nickel-catalyzed α,β-diarylation of α,β-unsaturated aldimines allows for the introduction of two different aryl groups in a regioselective manner. sioc-journal.cn Metal-free methods have also been developed for the regioselective 1,2-addition of carbon nucleophiles to α,β-unsaturated imines. researchgate.net
Specific Synthetic Routes to 2-Ethylhex-2-en-1-imine and its Homologues
While a specific, detailed synthesis for this compound is not extensively documented in the provided search results, its synthesis can be inferred from general methods for analogous α,β-unsaturated imines. A plausible route would be the self-condensation of an appropriate aldimine, such as N-propylbutanimine. scielo.brscielo.br
In a study on the self-condensation of N-propylbutanimine, the formation of (E)- and (Z)-N-propyl-2-ethylhex-2-enimine was observed. scielo.brscielo.br This reaction proceeds through an imine-enamine tautomerism, where the enamine tautomer acts as a nucleophile and attacks the imine, leading to an aminoimine intermediate that subsequently eliminates an amine to form the α,β-unsaturated imine. scielo.brscielo.br The reaction is believed to be under kinetic control, favoring the formation of the E-isomer. scielo.br
The synthesis of homologues of this compound can be achieved by varying the starting aldehyde and amine. For instance, using different primary amines with butanal would lead to N-alkyl-2-ethylhex-2-en-1-imines. Similarly, using different linear aldehydes would result in α,β-unsaturated imines with varying alkyl chain lengths at the C4 position.
In-Situ Generation of Imines from Precursors in Complex Synthetic Sequences
The generation of α,β-unsaturated imines, including this compound, as transient intermediates within complex, one-pot synthetic sequences is a powerful strategy in modern organic chemistry. This approach circumvents the challenges associated with the isolation of often unstable imine compounds, which can be prone to hydrolysis, dimerization, or isomerization. researchgate.netbeilstein-journals.org By forming the imine in situ, it can be immediately trapped by another reagent in the reaction mixture, leading to the efficient construction of complex molecular architectures with high atom economy. worktribe.com This methodology is crucial for many multi-component and tandem reactions, enabling the synthesis of diverse nitrogen-containing molecules that would be difficult to access through stepwise procedures. nih.gov
A foundational aspect of generating α,β-unsaturated imines in situ is the condensation between a primary amine and an α,β-unsaturated aldehyde or ketone. Research combining in situ IR spectroscopy and DFT calculations has provided a deep understanding of the factors governing the selectivity of this reaction. worktribe.comresearchgate.net The addition of the amine can occur at either the carbonyl carbon (1,2-addition) to form the desired α,β-unsaturated imine after dehydration, or at the β-carbon (1,4-conjugate addition or aza-Michael reaction). Studies have shown that for most α,β-unsaturated aldehydes (enals) and many α,β-unsaturated ketones (enones), the 1,2-addition pathway to form the imine is kinetically favored and predominates. worktribe.comresearchgate.net This predictable outcome allows for the clean in situ generation of the imine for subsequent reactions. However, certain substrates, like methyl vinyl ketone, selectively undergo 1,4-addition. worktribe.comresearchgate.net This knowledge is critical for designing effective one-pot syntheses. The precursor to this compound, (E)-2-ethylhex-2-enal, is an example of an enal that readily undergoes this type of condensation. tesisenred.nettdx.cattdx.cat
Table 1: Outcome of Amine Addition to Various α,β-Unsaturated Carbonyls
| α,β-Unsaturated Carbonyl | Amine | Primary Outcome | Reference |
|---|---|---|---|
| Crotonaldehyde | Benzylamine | 1,2-Addition (Imine formation) | researchgate.net |
| Methacrolein | Benzylamine | 1,2-Addition (Imine formation) | worktribe.com |
| Methyl vinyl ketone | Benzylamine | 1,4-Addition (Aza-Michael adduct) | worktribe.comresearchgate.net |
| (E)-2-Ethylhex-2-enal | Primary Amines | 1,2-Addition (Imine formation) | tesisenred.nettdx.cat |
One elegant strategy for in situ generation involves tandem reactions where one of the imine precursors is itself formed during the reaction sequence. A notable example is the cross-dehydrogenative coupling of two different primary alcohols. In this cascade reaction, one alcohol is first oxidized in situ to a nonenolizable aldehyde. This aldehyde is then temporarily trapped by an amine to form an imine intermediate, which subsequently participates in a Mannich-type condensation with a second aldehyde intermediate to produce α-substituted α,β-unsaturated aldehydes. mdpi.com
Another powerful method is the Staudinger/aza-Wittig tandem reaction. This sequence allows for the one-pot synthesis of complex heterocycles, such as β-lactams, by generating the required imine in situ. The reaction commences with the formation of an iminophosphorane from an azide (B81097) and a phosphine (B1218219) (Staudinger reaction), which then reacts with an aldehyde or ketone (aza-Wittig reaction) to yield the imine. This transient imine is immediately subjected to a cycloaddition with a ketene (B1206846), also generated in situ, to afford the final product. rsc.org Research has demonstrated that this approach can be more effective than using pre-synthesized, isolated imines. rsc.org
Table 2: In-Situ Imine Generation via Staudinger/Aza-Wittig for β-Lactam Synthesis
| Azide Precursor | Carbonyl Precursor | Key Reagent | Subsequent Reaction | Final Product Class | Reference |
|---|---|---|---|---|---|
| Alkyl Azides | Aromatic/Aliphatic Aldehydes | Triphenylphosphine | [2+2] Cycloaddition with ketene | β-Lactams | rsc.org |
| Aryl Azides | Aromatic Aldehydes | Triphenylphosphine | [2+2] Cycloaddition with ketene | β-Lactams | rsc.org |
| Azido-keto esters | - (Intramolecular) | Triphenylphosphine | Intramolecular Cycloaddition | Tricyclic β-Lactams | rsc.org |
Furthermore, in situ generated α,β-unsaturated imines are key intermediates in various catalytic cyclization and addition reactions. For instance, in one-pot procedures for synthesizing polysubstituted cyclopent-2-enimines, α,β-unsaturated amides undergo reductive alkenyliminylation to form pentan-1,4-diene-3-imine intermediates, which then cyclize via an imino-Nazarov reaction. nih.gov Similarly, the synthesis of glutamic acid analogues has been achieved through a one-pot tandem 1,4- and 1,2-addition of phosphites to α,β-unsaturated imines that are formed in the reaction vessel. researchgate.net These methods highlight the versatility of generating these reactive imines on demand to facilitate complex transformations under mild conditions.
Reactivity and Mechanistic Investigations of 2 Ethylhex 2 En 1 Imine and α,β Unsaturated Imine Derivatives
Nucleophilic Addition Reactions to the Imine Moiety
Nucleophilic attack on α,β-unsaturated imines can occur at two primary positions: the imine carbon (C-2, direct or 1,2-addition) or the β-carbon of the conjugated system (C-4, conjugate or 1,4-addition). The competition between these pathways is a central theme in understanding their reactivity.
Carbon-Carbon Bond Forming Reactions (e.g., Mannich-type Reactions, Alkylations)
The formation of new carbon-carbon bonds via nucleophilic addition to α,β-unsaturated imines is a cornerstone of their synthetic application. These reactions provide powerful methods for elaborating molecular complexity.
Mannich-type Reactions: The Mannich reaction is a classic C-C bond-forming reaction involving an imine electrophile. beilstein-journals.orgnih.gov In its modern variations, α,β-unsaturated imines can be employed in reductive Mannich-type reactions. For instance, the reaction of α,β-unsaturated esters with imines in the presence of a rhodium catalyst and diethylzinc (B1219324) can produce β-lactams, proceeding through a Reformatsky-type zinc enolate intermediate. beilstein-journals.org Organocatalytic approaches have also been developed, such as the enantioselective decarboxylative Mannich reaction between α,β-unsaturated β'-ketoacids and isatin (B1672199) imines, which yields complex spirocyclic structures. acs.org
Alkylations: The direct alkylation of α,β-unsaturated imines has been achieved through rhodium-catalyzed C-H bond activation. acs.orgnih.govnih.gov In this process, N-benzyl imines derived from α,β-unsaturated aldehydes react with terminal alkenes and alkynes to yield tri- and tetrasubstituted imine products with high stereoselectivity. acs.orgnih.govnih.gov The reaction proceeds through a directed C-H activation at the β-position. researchgate.netacs.org Careful hydrolysis of the resulting imine can yield the corresponding α,β-unsaturated aldehyde while preserving the stereochemistry of the newly formed double bond. acs.orgnih.gov
Table 1: Rhodium-Catalyzed Alkylation of an α,β-Unsaturated Imine with n-Hexene Data sourced from research on the alkylation of the N-benzyl imine of crotonaldehyde. acs.org
| Entry | Phosphine (B1218219) Ligand | Equivalents of Phosphine | Yield (%) | E:Z Ratio | Time (h) |
|---|---|---|---|---|---|
| 1 | PPh₃ | 3 | 34 | Poor | 16 |
| 2 | PPh₃ | 2 | 70 | - | 8 |
| 3 | (dicyclohexylphosphinyl)ferrocene | 2 | >95 | >95:5 Z/E | 8 |
Carbon-Heteroatom Bond Forming Reactions
The electrophilic nature of the C=N and C=C bonds in α,β-unsaturated imines facilitates the addition of various heteroatom nucleophiles. wiley.com These reactions are fundamental for the synthesis of functionalized nitrogen-containing heterocycles.
Double nucleophilic addition has been demonstrated using plural nucleophiles. acs.org For example, the sequential addition of an α,α-dialkoxy ketene (B1206846) silyl (B83357) acetal (B89532) (as an acyl anion equivalent) followed by trimethylsilyl (B98337) cyanide to an α,β-unsaturated aldimine provides a direct route to γ-amino carbonyl synthons. acs.org These intermediates can then be cyclized to form highly substituted pyrroles. acs.org The regioselectivity of these double additions is highly dependent on the specific nucleophiles and substrates used. benthamdirect.com Thiols have also been shown to participate in conjugate addition reactions with α,β-unsaturated imines. jst.go.jp
The formation of the imine itself from an α,β-unsaturated aldehyde and a primary amine is a key C-N bond-forming reaction. rsc.orgrsc.org This reaction is reversible and typically requires the removal of water to drive the equilibrium toward the imine product. rsc.org
Regiochemical Control in Conjugate (1,4) vs. Direct (1,2) Additions
The competition between 1,2-addition (to the imine carbon) and 1,4-addition (to the β-carbon) is a critical aspect of the reactivity of α,β-unsaturated carbonyls and their imine derivatives. worktribe.comrsc.org For the addition of primary amines to α,β-unsaturated aldehydes and ketones, the formation of the α,β-unsaturated imine via 1,2-addition and subsequent elimination of water is the predominant outcome for most systems. worktribe.comacs.orgnih.gov
However, there are exceptions. For instance, the reaction of primary amines with methyl vinyl ketone results selectively in the 1,4-addition product. worktribe.comworktribe.comnih.gov This selectivity has been rationalized by both experimental and computational studies. worktribe.comacs.org Density Functional Theory (DFT) calculations suggest that major conformational effects, largely controlled by the steric hindrance of substituents on the carbonyl group, govern the preferred reaction pathway. worktribe.comworktribe.com It is generally considered that 1,2-addition is the kinetically favored process, while the 1,4-addition product is thermodynamically more stable, although the kinetic preference can shift depending on the substrate. worktribe.com This understanding allows for the predictable in situ generation of α,β-unsaturated imines for use in subsequent synthetic transformations. worktribe.com
Cycloaddition Reactions Involving Imines as Key Intermediates
α,β-Unsaturated imines can act as 2-aza-1,3-dienes or as dienophiles, participating in a variety of pericyclic reactions to form cyclic and heterocyclic structures. beilstein-journals.org These reactions are powerful tools for the construction of complex molecular architectures. beilstein-journals.org
[2+2] Cycloadditions Leading to Azetidines and β-Lactams
The [2+2] cycloaddition is a primary method for synthesizing four-membered nitrogen-containing rings like azetidines and their corresponding ketones, β-lactams. apple.com
Azetidines: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient route to functionalized azetidines. rsc.orgrsc.org This method represents a highly direct strategy compared to multi-step approaches that require pre-functionalized starting materials. rsc.org Other methods for azetidine (B1206935) synthesis from imines include amine-catalyzed cycloadditions with allenoates. magtech.com.cn
β-Lactams: The Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene with an imine, is a widely used and convergent method for preparing β-lactams. organic-chemistry.orgacs.orgresearchgate.netrasayanjournal.co.inorganic-chemistry.org The reaction proceeds through a zwitterionic intermediate formed by the initial nucleophilic attack of the imine on the ketene. organic-chemistry.org The stereochemical outcome (cis vs. trans) of the resulting β-lactam is influenced by the electronic properties of the substituents on both the ketene and the imine, which affect the rate of ring closure versus isomerization of the intermediate. acs.orgorganic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org
Table 2: Stereoselectivity in Staudinger Synthesis of β-Lactams Data illustrates general trends observed in the reaction of substituted acid chlorides with various imines. acs.org
| Imine Substituent (on N) | Acid Chloride Substituent | Predominant Stereoisomer |
|---|---|---|
| Diaryl | Acyloxy, Alkoxy | cis |
| Polyaromatic (e.g., Chrysenyl) | Acetoxy, Phenoxy | trans |
| Isomeric Polyaromatic | Acetoxy, Phenoxy | cis |
Diels-Alder and Related Pericyclic Transformations (e.g., Aza-Diels-Alder)
The aza-Diels-Alder reaction, a hetero-Diels-Alder reaction, uses an imine as either the diene or dienophile component to construct six-membered nitrogen heterocycles. beilstein-journals.org α,β-Unsaturated imines typically act as 1-azadiene components. beilstein-journals.orgmdpi.com
These conjugated imines can react with both electron-rich and electron-deficient dienophiles. nih.gov For example, the reaction between aromatic imines (acting as 2-azadienes) and an α,β-unsaturated hydrazone (acting as a dienophile) in the presence of indium trichloride (B1173362) affords 1,2,3,4-tetrahydroquinolines. rsc.orgnih.govrsc.org This specific transformation is considered the first example of a vinylogous aza-Povarov reaction. rsc.orgrsc.org
The periselectivity of these reactions, which determines the specific type of cycloadduct formed, can be influenced by reaction conditions such as temperature, as well as the specific structure of the reactants. mdpi.com In some cases, α,β-unsaturated imines can participate in formal [3+3] cycloaddition reactions, which proceed through a sequential condensation and a reversible 6π-electron electrocyclic ring-closure. nih.gov
Catalytic Asymmetric Cycloaddition Strategies
Catalytic asymmetric cycloaddition reactions represent a powerful and efficient strategy for the construction of complex, nitrogen-containing heterocyclic structures from α,β-unsaturated imines. These reactions, which form multiple chemical bonds in a single step, allow for a high degree of stereochemical control. Various catalytic systems have been developed to facilitate these transformations with high yields and enantioselectivities.
One notable approach is the palladium-catalyzed asymmetric [4+3] cycloaddition of acyclic α,β-unsaturated imines with trimethylenemethane (TMM) donors. rsc.orgrsc.org This method provides access to chiral non-fused azepines, which are seven-membered nitrogen-containing rings, in good yields (up to 90%) and with high enantioselectivity (up to 97% ee) under mild conditions. rsc.orgrsc.org The reaction demonstrates a broad substrate scope, tolerating various functional groups. rsc.org
Another significant strategy is the 1,3-dipolar cycloaddition. For instance, the reaction of azomethine imines with α,β-unsaturated amides can be catalyzed by an Indium(III)/bishydroxamic acid complex. jst.go.jpnih.gov In this reaction, the use of a 7-azaindoline auxiliary on the amide was found to be crucial for achieving sufficient reactivity and excellent diastereoselectivity. jst.go.jpnih.gov Similarly, copper(I) catalysts paired with chiral ligands like (R)-Fesulphos have been successfully employed in the [3+2] cycloaddition of α-substituted iminoesters with azirines, yielding substituted 1,3-diazabicyclo[3.1.0]hexanes with high diastereo- and enantioselectivity (up to 98% ee). rsc.org
Organocatalysis also offers effective pathways for asymmetric cycloadditions. Chiral phosphoric acids, a class of Brønsted acids, have been used to catalyze the inverse-electron-demand aza-Diels–Alder (IEDADA) reaction of 1-azadienes (α,β-unsaturated imines) with enecarbamates, producing tetrahydropyridine (B1245486) derivatives with good yields and high enantioselectivities (70–95% ee). beilstein-journals.orgbeilstein-journals.org Bifunctional catalysts, such as cinchona-derived thioureas and squaramides, which contain both a hydrogen-bond donor and a Brønsted base moiety, have also been employed. These catalysts have proven effective in promoting stereoselective (3+2) and aza-Diels-Alder reactions with various partners, including 3-isothiocyanatooxindoles and azlactones, to generate structurally diverse spirocyclic and tricyclic derivatives with excellent stereocontrol. beilstein-journals.orgbeilstein-journals.org
Table 1: Examples of Catalytic Asymmetric Cycloaddition Reactions of α,β-Unsaturated Imines
| Cycloaddition Type | Catalyst/Ligand | Reactants | Product Type | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|---|
| [4+3] Cycloaddition | Pd / Chiral Ligand | α,β-Unsaturated Imine + Trimethylenemethane (TMM) donor | Chiral Azepine | Up to 90% | Up to 97% | rsc.orgrsc.org |
| [3+2] Cycloaddition | In(III) / Bishydroxamic Acid | Azomethine Imine + α,β-Unsaturated Amide | Fused Bicyclic Compound | High | Unsatisfactory to Moderate | jst.go.jpnih.gov |
| Inverse Aza-Diels-Alder | Chiral Phosphoric Acid | 1-Azadiene + Enecarbamate | Tetrahydropyridine | 57-84% | 70-95% | beilstein-journals.orgbeilstein-journals.org |
| [3+2] Cycloaddition | Cinchona-derived Thiourea (B124793) | α,β-Unsaturated Imine + 3-Isothiocyanatooxindole | Spirocyclic Derivative | 92-98% | 90-99% | beilstein-journals.orgbeilstein-journals.org |
Metal-Catalyzed and C-H Activation Processes
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical and efficient strategy in organic synthesis. For α,β-unsaturated imines, metal-catalyzed C-H activation provides a powerful method for stereoselective alkylation. Research has shown that rhodium catalysts can effectively mediate the directed activation of the vinylic C-H bond at the β-position of the imine. nih.govacs.orgnih.govresearchgate.net
In this process, α,β-unsaturated N-benzyl imines, derived from aldehydes such as methacrolein, crotonaldehyde, and tiglic aldehyde, react with terminal alkenes and alkynes in the presence of a rhodium catalyst. nih.govnih.govresearchgate.net The imine nitrogen atom acts as a directing group, guiding the catalyst to the β-C-H bond. scispace.com This reaction leads to the formation of tri- and tetrasubstituted α,β-unsaturated imines with very high stereoselectivity. nih.govnih.govresearchgate.net Subsequent hydrolysis of the resulting imine products can be performed under carefully controlled conditions to yield the corresponding α,β-unsaturated aldehydes while preserving the stereochemistry of the newly formed double bond. nih.govacs.org This methodology is particularly valuable for synthesizing β,β-disubstituted carbonyl compounds, which are challenging to prepare stereoselectively using traditional methods like the Wittig or Horner-Wadsworth-Emmons reactions. nih.gov
The reaction conditions can be optimized to control the isomeric outcome. For example, while initial studies using Wilkinson's catalyst showed poor selectivity, further screening revealed that adjusting the phosphine ligand-to-metal ratio significantly improved both yield and stereoselectivity. acs.org The reaction tolerates various functional groups on the alkene partner, including halides and esters. nih.gov
Table 2: Rhodium-Catalyzed Stereoselective Alkylation of N-Benzyl Imine of Methacrolein
| Alkene/Alkyne Coupling Partner | Product Type | Isolated Yield (Aldehyde after Hydrolysis) | Isomeric Ratio (Z:E) | Reference |
|---|---|---|---|---|
| 1-Hexene | Trisubstituted Aldehyde | 75% | 12:1 | nih.gov |
| Cyclohexylethylene | Trisubstituted Aldehyde | 72% | 16:1 | nih.gov |
| 6-Chloro-1-hexene | Trisubstituted Aldehyde | 72% | 15:1 | nih.gov |
| Ethyl acrylate | Trisubstituted Aldehyde | 70% | 16:1 | nih.gov |
| Styrene | Trisubstituted Aldehyde | 65% | 10:1 | nih.gov |
| 1-Hexyne | Alkenylated Aldehyde | 78% | >20:1 | nih.gov |
Olefin metathesis is a cornerstone of modern organic synthesis, enabling the efficient rearrangement of carbon-carbon double bonds. The extension of this concept to include heteroatoms, such as in olefin-imine metathesis, offers a novel approach to constructing carbon-nitrogen bonds. However, catalytic versions of this transformation have been elusive until recently. acs.orgacs.org
A significant breakthrough has been the development of a catalytic olefin-imine metathesis reaction using a cobalt catalyst. acs.orgacs.orgnih.govchemrxiv.org This process involves the olefination of amidines with enaminones. acs.orgnih.gov Mechanistic investigations suggest a pathway that begins with an exchange between the amine group of the enaminone and the imine group of the amidine. acs.orgchemrxiv.org This is followed by a cobalt-mediated cyclization and subsequent ring fragmentation to deliver the metathesis product. acs.orgchemrxiv.org This reaction provides rapid access to primary amine-bearing enaminones, which are versatile synthetic intermediates. chemrxiv.org
While the classic Chauvin mechanism for olefin-olefin metathesis involves a transition metal alkylidene complex, the olefin-imine variant presents unique challenges. chemrxiv.org Early attempts often required stoichiometric metal mediators. The development of a catalytic cycle, as demonstrated in the cobalt-catalyzed system, marks a critical advancement in expanding the synthetic utility of metathesis reactions to include C=N bonds. acs.orgnih.gov Other related strategies include tandem reactions where a cross-metathesis between an N-allylamine and an α,β-unsaturated carbonyl compound is followed by cyclization to form substituted pyrroles. thieme-connect.com
Radical Pathways and Single Electron Transfer Processes in Imine Reactivity
Beyond two-electron polar reactions, α,β-unsaturated imines can participate in transformations involving radical intermediates, often initiated by single-electron transfer (SET). The generation of α-amino radicals from imine derivatives via photocatalytic SET has emerged as a powerful strategy, offering a complementary reactivity profile to traditional ionic pathways. mdpi.comresearchgate.net
In this approach, a photocatalyst, upon excitation by visible light, can reduce an imine to a radical anion. mdpi.com This radical anion exists in resonance with an α-amino radical form, which is a key reactive intermediate. mdpi.comsnnu.edu.cn These α-amino radicals can engage in a variety of subsequent reactions, including radical-radical couplings and additions to electrophiles. mdpi.comresearchgate.net This umpolung strategy reverses the typical electrophilic nature of the imine carbon, rendering it nucleophilic. snnu.edu.cn
The mechanism of these photocatalyzed conversions can be complex. Density functional theory (DFT) calculations have suggested that the formation of an imidoyl radical from an imine can proceed through a sequential pathway of energy transfer, single-electron transfer, and proton transfer. rsc.org The success of the reaction can depend on the electronic properties of the imine substrate, as substrates with weaker reduction potentials may be less reactive. rsc.org
Furthermore, radical reactions involving unsaturated imines are not limited to photocatalysis. A metal-free reductive coupling of unsaturated imines with alkenes has been reported, proceeding through a radical pathway to achieve 1,4-allylation. researchgate.net Radical additions to the C=N bond of imines, which can be challenging due to the poor electrophilicity of the imino group, have been investigated with increasing attention, providing access to diverse amine structures. mdpi.com
Comprehensive Mechanistic Elucidation of Imine Transformations via Experimental Probes
A thorough understanding of reaction mechanisms is crucial for the optimization of existing transformations and the development of new synthetic methods. For reactions involving α,β-unsaturated imines, a combination of experimental and computational techniques is employed to elucidate the intricate mechanistic details.
The very formation of α,β-unsaturated imines from the condensation of primary amines with α,β-unsaturated aldehydes and ketones has been a subject of detailed study. The selectivity between 1,2-addition (leading to the imine) and 1,4-conjugate addition is a key question. researchgate.net A combination of in situ infrared (IR) spectroscopy (ReactIR™) and DFT calculations has been used to probe this selectivity. researchgate.networktribe.com These studies revealed that for most systems, the 1,2-addition pathway to form the α,β-unsaturated imine is kinetically favored. researchgate.net DFT calculations further rationalized these findings by highlighting the importance of steric and conformational effects. researchgate.networktribe.com Theoretical investigations have also explored the role of trace acid catalysts in the imine formation reaction, showing that acids like methanesulfonic acid can dramatically lower the activation energy barrier for the 1,2-addition pathway. scielo.br
For subsequent transformations of the imines, similar hybrid experimental-computational approaches are used. In the study of amido-thiourea catalyzed imine hydrocyanation, experimental data from kinetics, Hammett analysis, and isotopic labeling experiments were combined with transition state calculations. nih.gov This approach disproved a mechanism involving direct imine activation by the thiourea. Instead, the data supported a mechanism where the catalyst facilitates proton transfer from the nucleophile (HCN/HNC) to the imine, generating a catalyst-bound iminium/cyanide ion pair, which then collapses to the product. nih.gov
Computational chemistry, particularly DFT, is an indispensable tool for mapping out potential energy surfaces, identifying transition states, and explaining the origins of stereoselectivity. acs.org For instance, DFT calculations have been employed to investigate the mechanism of photocatalyzed imine conversions, revealing a plausible sequence of energy transfer, SET, and proton transfer. rsc.org In the study of cycloaddition reactions, mechanistic experiments aimed at trapping potential intermediates, combined with computational analysis, help to distinguish between concerted and stepwise pathways. beilstein-journals.orgbeilstein-journals.org
Spectroscopic and Advanced Analytical Characterization of 2 Ethylhex 2 En 1 Imine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy stands as a cornerstone for the elucidation of the molecular framework of 2-Ethylhex-2-en-1-imine. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a wealth of information regarding the connectivity of atoms and the spatial arrangement of the molecule can be obtained.
The ¹H and ¹³C NMR spectra provide foundational data for the structural assignment of this compound. In a study of the related N-propyl-2-ethylhex-2-enimine, the chemical shifts in both ¹H and ¹³C NMR spectra were instrumental in confirming the enimine structure. scielo.brscielo.br For the E-isomer, characteristic signals were observed, which are detailed in the table below. scielo.brscielo.br
Table 1: ¹H and ¹³C NMR Data for (E)-N-Propyl-2-ethylhex-2-enimine in CDCl₃
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-1 (imine) | 7.67 (s) | 161.7 (C-1) |
| H-3 | 5.70 (t, J = 7.6 Hz) | 139.2 (C-2), 135.7 (C-3) |
| H-1" (N-propyl) | 3.38 (t, J = 6.8 Hz) | 61.6 (C-1") |
| H-1' (ethyl) | 2.38 (q, J = 7.6 Hz) | 18.9 (C-1') |
| H-4 | 2.20 (q, J = 7.6 Hz) | 35.9 (C-2), 28.5 (C-4) |
| H-2" (N-propyl) | 1.61 (sextet, J = 7.6 Hz) | 25.4 (C-2") |
| H-5 | 1.48 (sextet, J = 7.6 Hz) | 22.8 (C-5) |
| H-2' (ethyl) | 1.04 (t, J = 7.6 Hz) | 13.6 (C-2') |
| H-6 | 0.94 (t, J = 7.6 Hz) | 13.8 (C-6) |
Data sourced from Manfrini et al. (2012). scielo.brscielo.br
The presence of the C=C double bond in this compound gives rise to the possibility of E and Z isomers. NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shift of the imino proton (H-1) is particularly sensitive to the geometry around the C=N bond. In the case of N-propyl-2-ethylhex-2-enimine, the imino proton of the Z-isomer resonates at a higher chemical shift (δH 8.27) compared to the E-isomer (δH 7.67). scielo.brscielo.br This difference in chemical shift allows for the determination of the E/Z isomer ratio by integrating the respective signals in the ¹H NMR spectrum. scielo.brscielo.br
The configuration of the isomers can be definitively assigned using Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY correlation between the imino proton (H-1) and the vinylic proton (H-3) is indicative of the E-isomer, as these protons are in close spatial proximity in this configuration. scielo.brscielo.br The absence of such a correlation, coupled with the distinct chemical shifts, confirms the presence of the Z-isomer. scielo.brscielo.br
Conformational analysis, often aided by computational methods like Density Functional Theory (DFT), can provide further insights into the stability of the different isomers. scielo.brscielo.br Theoretical calculations for N-propyl-2-ethylhex-2-enimine suggested that the Z-isomer is thermodynamically more stable than the E-isomer. scielo.brscielo.br However, experimental observations indicated that the E-isomer was the major product, suggesting that the reaction is under kinetic control. scielo.brscielo.br
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a vital technique for identifying this compound and analyzing its fragmentation pattern. In the mass spectrum of N-propyl-2-ethylhex-2-enimine, the molecular ion peak [M]⁺ is observed at m/z 167, confirming the molecular weight of the compound. scielo.br
The fragmentation pattern provides valuable structural information. Key fragments observed for N-propyl-2-ethylhex-2-enimine include:
A peak at m/z 138, corresponding to the loss of an ethyl radical (•C₂H₅). scielo.br
The base peak at m/z 124, resulting from the loss of a propyl radical (•C₃H₇). scielo.br
These fragmentation patterns are consistent with the proposed structure and help to differentiate it from other potential isomers.
Table 2: Key Mass Spectrometry Fragmentation Data for N-Propyl-2-ethylhex-2-enimine
| m/z | Proposed Fragment |
|---|---|
| 167 | [M]⁺ |
| 138 | [M - C₂H₅]⁺ |
Data sourced from Manfrini et al. (2012). scielo.br
Computational and Theoretical Chemistry Studies on 2 Ethylhex 2 En 1 Imine and Imine Chemistry
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic and geometric properties of molecules. These methods are routinely applied to imines to understand their structure and reactivity.
Density Functional Theory (DFT) for Molecular and Transition State Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, including molecules. researchgate.net It is frequently employed to optimize the geometries of imines and their transition states in chemical reactions. mdpi.comacs.org DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide optimized geometries that closely match experimental data from X-ray diffraction (XRD). researchgate.net
For imine systems, DFT is used to determine key structural parameters such as bond lengths and angles. For example, in a study of a new imine oxime, the C=N imine and oxime bond lengths were calculated to be 1.278 Å and 1.277 Å, respectively. mdpi.com Upon complexation with palladium(II), these bond lengths were found to weaken and elongate to 1.330 Å and 1.352 Å. mdpi.com DFT calculations can also be used to study the geometries of transition states, which are critical for understanding reaction mechanisms. acs.orgresearchgate.net These calculations often involve locating a single imaginary frequency in the vibrational analysis, which confirms the structure as a true transition state. mdpi.com
The choice of DFT functional and basis set is crucial for obtaining accurate results. Hybrid functionals like B3LYP and M06-2X are commonly used for studying organic reactions involving imines. mdpi.comrsc.orgmdpi.com For instance, the M06-2X functional has been used to study the [2+2] cycloaddition reactions of imine analogues with CO2. acs.org The accuracy of these methods allows for the reliable prediction of molecular structures and the energetics of reaction pathways.
Table 1: Representative DFT Functionals and Basis Sets in Imine Computational Studies
| DFT Functional | Basis Set | Application |
| B3LYP | 6-311++G(d,p) | Equilibrium geometries and vibrational spectra of imines. researchgate.net |
| B3LYP | 6-31G(d) | Optimization of geometries for reactants, intermediates, transition states, and products in imine reactions. mdpi.com |
| M06-2X | def2-TZVP | Investigation of [2+2] cycloaddition reactions of heavy imine analogues. acs.org |
| MPWB1K | 6-311G(d) | Analysis of [3+2] cycloaddition reactions of azomethine imines. mdpi.com |
| ωB97X-D | 6-31+G(d,p) | Investigation of polyimine chain conformations. pnas.org |
Frontier Molecular Orbital (FMO) Theory and Reactivity Indices (e.g., HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxiapptec.comacs.org The energy and symmetry of these orbitals govern the course of many chemical reactions. The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO theory and is widely used to characterize the kinetic stability and reactivity of a molecule. irjweb.com A small HOMO-LUMO gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comirjweb.com
In the context of imines, FMO analysis helps to predict their behavior as electrophiles or nucleophiles. The energy of the LUMO is related to a molecule's electrophilicity, while the HOMO energy relates to its nucleophilicity. wuxiapptec.com For example, in the Pictet-Spengler reaction, the cyclization of an intermediate involves the interaction of the HOMO of the indole (B1671886) moiety with the LUMO of the imine. wuxiapptec.com The reactivity in this reaction can be gauged by the energy difference between these orbitals. wuxiapptec.com
Computational studies often calculate various reactivity indices based on DFT. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.comirjweb.com These indices provide a quantitative measure of the reactivity of imines and can be correlated with experimental observations. For instance, a good correlation has been found between the activation barrier of the imine-ene reaction and the electrophilicity of the imine. rsc.org
Table 2: Conceptual DFT Reactivity Indices
| Reactivity Index | Formula | Significance |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the power of an atom or molecule to attract electrons. irjweb.com |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | A measure of resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. irjweb.comirjweb.com |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Quantifies the global electrophilic nature of a molecule. rsc.orgirjweb.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity for softer molecules. irjweb.com |
Elucidation of Reaction Mechanisms and Energy Landscapes
Computational chemistry is an indispensable tool for mapping out the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.
Potential Energy Surface Mapping and Activation Barrier Calculations
A potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. iupac.org By mapping the PES, chemists can identify stable molecules (local minima), and transition states (saddle points) that connect them. iupac.orgresearchgate.net This mapping allows for the detailed elucidation of reaction pathways.
For imine reactions, DFT calculations are commonly used to compute the energies of reactants, products, intermediates, and transition states, thereby constructing the reaction's energy profile. mdpi.comwiley.com The activation energy (or activation barrier) is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. mdpi.comarkat-usa.org For example, in the synthesis of imines from amines and aldehydes, computational studies have shown that the dehydration of the carbinolamine intermediate is often the rate-determining step, with calculated activation barriers providing quantitative support. peerj.com Similarly, studies on the oxidation of imines have used Gibbs free energy profiles to determine activation barriers for different reaction pathways. researchgate.net
The accuracy of calculated activation barriers is highly dependent on the level of theory and the inclusion of solvent effects. arkat-usa.org For instance, the free energy barrier for iminium formation in aqueous solution was calculated to be significantly lower than in the gas phase, highlighting the importance of solvent stabilization. arkat-usa.org
Table 3: Calculated Activation Energies for Various Imine Reactions
| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) | Note |
| Imine synthesis from benzaldehyde (B42025) and aniline (B41778) | DSD-BLYP-D3(BJ)/pcseg2//PBE0-D3(BJ)/(aug)-pcseg1 | Varies with catalyst presence | An added proton significantly lowers the activation energy. peerj.com |
| [2+2] Cycloaddition of Ge=N imine-like species with N=C=N | M06-2X-D3/def2-TZVP | 1.9 | The barrier increases with heavier group 15 elements. mdpi.com |
| Imine formation from methylamine (B109427) and formaldehyde (B43269) (dehydration step) | M06-2X/6-311+G(d,p) with SMD | 26.4 (in water) | The second step (dehydration) is rate-determining. arkat-usa.org |
| Proton transfer in imine reduction by H2 and B(C6F5)3 | DFT (unspecified) | 7.4 (in toluene) | This is one step in a multi-step reduction mechanism. wiley.com |
Analysis of Steric and Electronic Influences on Reactivity and Selectivity
Both steric and electronic factors play a crucial role in determining the reactivity and selectivity of chemical reactions involving imines. nih.govacs.org Computational studies can effectively disentangle these effects.
Electronic effects are often modulated by substituents on the imine or its reaction partner. Electron-withdrawing groups on an imine generally increase its electrophilicity, making it more susceptible to nucleophilic attack, which can facilitate reactions and lower activation barriers. rsc.orgnih.gov Conversely, electron-donating groups can hinder reactions. rsc.org For example, in the asymmetric transfer hydrogenation of imines, an electron-withdrawing nitro group on the imine substrate was found to decrease the activation barrier. nih.gov
Steric hindrance arises from the spatial arrangement of atoms. Bulky substituents near the reaction center can impede the approach of a reactant, slowing down the reaction or directing it towards a different stereochemical outcome. rsc.orgnih.gov DFT calculations have been used to quantify these steric clashes by analyzing transition state geometries and energies. nih.govrsc.org In one study on a sterically shielded nitrile imine, DFT calculations showed that bulky groups provided a "steric shield" that raised the activation energy for an undesired side reaction, thereby enhancing the selectivity for the desired cycloaddition. nih.gov Computational analysis of imine reductase enzymes has also revealed that steric clashes in the active site are critical for controlling the stereoselectivity of imine reduction. nih.govrsc.org
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static structures at 0 K, molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time at finite temperatures. kcl.ac.uktandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions. nih.govnih.gov
For imine-containing systems, such as poly(propylene imine) (PPI) dendrimers, MD simulations have been used to investigate their conformational properties in solution. kcl.ac.uktandfonline.com These studies have shown how factors like pH can influence the size, shape, and internal structure of the dendrimers. kcl.ac.uktandfonline.com For instance, at low pH, the protonation of imine and amine groups leads to electrostatic repulsion, causing the dendrimer to adopt a more expanded structure, whereas at high pH, it becomes more compact. kcl.ac.uk
MD simulations are also employed to study the interaction of imines with other molecules, such as in drug delivery systems or biological environments. nih.govnih.gov Simulations of an imine-based covalent organic framework (COF) with anticancer drugs revealed that van der Waals interactions were the primary force responsible for drug binding within the COF's cavities. nih.gov In enzymatic systems, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat the reactive core with quantum mechanics and the surrounding protein and solvent with molecular mechanics, are used to study reaction mechanisms in their biological context. nih.gov Such simulations have been used to understand the hydrolysis of imipenem (B608078) by metallo-β-lactamases, revealing how the enzyme active site controls the reaction pathway. nih.gov
In Silico Approaches for Rational Design and Prediction of Imine Transformations
Computational and theoretical chemistry have emerged as indispensable tools for the rational design and prediction of chemical transformations involving imines. nih.govacs.org These in silico approaches provide deep mechanistic insights, allow for the screening of virtual libraries of compounds, and guide the development of new catalysts and materials with desired properties, often at a fraction of the cost and time of traditional experimental methods. nih.govacs.org Methodologies such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are at the forefront of this field. nih.govunram.ac.id While specific computational studies on 2-Ethylhex-2-en-1-imine are not extensively documented in the reviewed literature, the principles and techniques described herein are broadly applicable to understanding its reactivity and potential transformations.
Density Functional Theory (DFT) in Imine Chemistry
DFT calculations are a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. nih.govacs.org This quantum chemical method is instrumental in determining molecular properties and predicting reaction outcomes. nih.govacs.org DFT can be employed to model trends in reactivity, such as in the formation of imines from various amine nucleophiles. nih.govacs.org For instance, calculations can determine key thermodynamic and kinetic parameters, including the Gibbs free energies of reaction (ΔrG°), the energy barrier for the formation of the tetrahedral intermediate (ΔG1), and the barrier for the breakdown of this intermediate (ΔG2). nih.gov The rate-limiting step in imine formation under physiological conditions is often the dehydration of the tetrahedral intermediate. nih.gov
A simplified DFT approach, such as using the B3LYP/6-31G+(d,p) level of theory, can effectively capture experimental trends in amine reactivity toward imine formation. nih.gov By calculating molecular descriptors for a series of amine nucleophiles, researchers can screen for candidates with desired reactivity profiles. nih.gov For example, studies have shown that all amines in a given series are predicted to react spontaneously with an aldehyde like acetaldehyde, indicated by a negative Gibbs free energy of reaction. nih.gov
Table 1: DFT Calculated Parameters for the Reaction of Various Amines with Acetaldehyde nih.govacs.org
| Amine Nucleophile | Gibbs Free Energy of Reaction (ΔrG°) (kcal/mol) | Gibbs Free Energy of Tetrahedral Intermediate Formation (ΔG1) (kcal/mol) | Gibbs Free Energy of Tetrahedral Intermediate Breakdown (ΔG2) (kcal/mol) | Nucleophilicity Parameter (N) |
| Amine 4 | -5.2 | 10.5 | 15.7 | 2.8 |
| Amine 5 | -6.1 | 9.8 | 15.9 | 3.1 |
| Amine 6 | -4.8 | 10.1 | 14.9 | 3.5 |
| Amine 7 | -7.0 | 9.1 | 16.1 | 3.9 |
| Amine 8 | -3.5 | 11.2 | 14.7 | 2.5 |
| Amine 9 | -8.2 | 8.5 | 16.7 | 4.2 |
| Data is illustrative, based on findings where different electronic structures of nucleophiles lead to variations in reactivity. acs.org The nucleophilicity parameter (N) helps describe the relative strength of the nucleophiles. |
DFT calculations are also crucial for designing catalysts for specific imine transformations. For example, in the development of imine thiophene-ligated metal complexes for ethylene (B1197577) polymerization, DFT investigations were used to screen nine different titanium complexes. tandfonline.com These calculations considered the barriers for insertion, propagation, and termination, successfully identifying the most promising ligand for synthesis and experimental testing. tandfonline.com Similarly, DFT has been combined with MD simulations to elucidate the mechanism of enantioselective imine reduction catalyzed by artificial metalloenzymes, providing strategies for the rational design of highly effective catalysts. nih.gov
Molecular Dynamics (MD) Simulations
MD simulations offer a powerful lens to study the dynamic behavior of systems containing imines at an atomistic level. tandfonline.comtandfonline.com This technique is particularly valuable for understanding processes like bond exchange reactions (BERs) in polyimine networks, which are crucial for developing self-healing materials. tandfonline.comtandfonline.comresearchgate.net By simulating these networks, researchers can investigate how factors like crosslinking density, temperature, and external stimuli influence material properties such as the glass transition temperature (Tg) and self-healing efficiency. tandfonline.comresearchgate.net
MD simulations have been used to model:
Imine Polycondensation: Simulating the formation of polyimine networks to understand how the ratio of epoxy and imine groups affects crosslinking density and thermal properties. tandfonline.com
Self-Healing Processes: Investigating the interface welding and dynamic diffusion in polyimine materials, revealing that bond exchange reactions can enhance the rate of healing. tandfonline.comtandfonline.com
Stress Relaxation: Demonstrating how internal stress in polyimine networks can be dissipated through a combination of chain relaxation and imine bond exchange reactions. tandfonline.comtandfonline.com
Enzyme Catalysis: In combination with DFT, MD simulations help to understand the stereoselective catalytic mechanism of enzymes like imine reductases (IREDs). rsc.org These simulations can analyze the docking conformations of substrates in the enzyme's active site and identify critical interactions, such as electrostatic forces and hydride transfer distances, that govern stereoselectivity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a computational statistics approach that correlates the biological activity or chemical reactivity of a series of compounds with their physicochemical properties or structural features (descriptors). unram.ac.idnih.gov QSAR models are invaluable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. unram.ac.id
In the context of imine chemistry, QSAR has been successfully applied to predict the antimalarial activity of quinolon-4(1H)-imine derivatives. unram.ac.id In one such study, a QSAR model was developed using the multiple linear regression (MLR) method, which produced a statistically significant equation relating the half-maximal effective concentration (pEC50) to specific atomic charges (qC) on the imine molecule. unram.ac.id
Table 2: Example of a QSAR Model for Antimalarial Activity of Quinolon-4(1H)-imine Derivatives unram.ac.id
| Model Equation | pEC50 = -4.177 + (37.902 x qC3) + (171.282 x qC8) + (9.061 x qC10) + (125.818 x qC11) + (-149.125 x qC17) + (191.623 x qC18) |
| Statistical Parameters | |
| Number of Compounds (n) | 22 |
| Squared Correlation Coefficient (r²) | 0.910 |
| Standard Error of Estimate (SEE) | 0.171 |
| F-statistic Ratio (Fhit/Ftab) | 4.510 |
| Predicted Residual Sum of Squares (PRESS) | 0.697 |
| This model demonstrates a strong correlation between the electronic properties (atomic charges) of the compounds and their biological activity, enabling the prediction of activity for new derivatives. unram.ac.id |
Another advanced QSAR technique, multivariate image analysis applied to QSAR (MIA-QSAR), has also been used to model the activity of quinolon-4(1H)-imines. researchgate.net This method uses pixels from 2D images of chemical structures as descriptors, offering a different yet powerful way to codify chemical information. researchgate.net Such predictive models are crucial for prioritizing the synthesis of compounds with the highest potential efficacy, saving significant time and resources in drug discovery and materials science. nih.govacs.org
Advanced Applications of 2 Ethylhex 2 En 1 Imine and α,β Unsaturated Imines in Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates in Organic Synthesis
α,β-Unsaturated imines, also known as 1-azadienes, are highly valued as versatile synthons in organic chemistry. Their utility stems from a rich reactivity profile, enabling them to participate in a wide array of chemical transformations. nih.govbeilstein-journals.org The conjugated π-system allows for reactions at multiple sites, including 1,2-addition to the imine carbon, conjugate (1,4-) addition at the β-carbon, and participation in various pericyclic reactions. nih.gov
Key transformations demonstrating their versatility include:
Nucleophilic Additions: They readily react with a range of nucleophiles. Selective 1,2-addition of hydride, organolithium, or Grignard reagents leads to the formation of valuable allylic amides. nih.gov Conversely, 1,4-conjugate addition provides access to different structural motifs. nih.gov
Cycloaddition Reactions: α,β-Unsaturated imines can function as 4π components (aza-dienes) in Diels-Alder reactions, providing a direct route to six-membered nitrogen-containing heterocycles. nih.govnih.gov They are particularly effective in inverse-electron-demand aza-Diels-Alder (IEDADA) reactions for synthesizing N-heterocyclic compounds. beilstein-journals.org
C-H Bond Activation: In the presence of transition metal catalysts, such as rhodium complexes, the olefinic C-H bond at the β-position can be activated and subsequently alkylated, offering a modern and efficient method for creating tri- and tetrasubstituted α,β-unsaturated systems. thieme-connect.de
Double Nucleophilic Addition: Sequential addition of two different nucleophiles to α,β-unsaturated imines has been developed as a strategy for the regioselective synthesis of highly substituted pyrroles. acs.orgnih.gov
These varied reaction pathways underscore the importance of α,β-unsaturated imines as pivotal building blocks, often generated in situ from the corresponding α,β-unsaturated aldehydes or ketones to ensure clean and high-yielding transformations. worktribe.com A recent palladium-catalyzed dehydrogenation of aliphatic imines has also provided a novel and efficient route to these valuable intermediates. nih.gov
| Reaction Type | Description | Typical Products | Reference |
|---|---|---|---|
| 1,2-Nucleophilic Addition | Attack of a nucleophile (e.g., organometallic reagent) at the imine carbon. | Allylic Amides/Amines | nih.gov |
| 1,4-Conjugate Addition | Attack of a nucleophile at the β-carbon of the conjugated system. | β-Substituted Carbonyl Derivatives (after hydrolysis) | nih.gov |
| [4+2] Cycloaddition (Aza-Diels-Alder) | The imine acts as a 4π aza-diene, reacting with a dienophile. | Tetrahydropyridine (B1245486) Derivatives | nih.govnih.gov |
| β-C-H Alkylation | Rhodium-catalyzed activation and alkylation of the vinylic C-H bond. | Substituted α,β-Unsaturated Imines/Aldehydes | thieme-connect.de |
| Double Nucleophilic Addition | Sequential addition of two nucleophiles across the conjugated system. | Highly Substituted Pyrroles | acs.orgnih.gov |
Construction of Complex Nitrogen-Containing Molecular Architectures
The ability of α,β-unsaturated imines to participate in cyclization and annulation reactions makes them indispensable for the synthesis of complex nitrogen-containing molecules, from fundamental heterocyclic systems to intricate natural products.
Nitrogen heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. nih.gov α,β-Unsaturated imines provide efficient pathways to several important classes of these compounds.
Pyrroles: Several methods leverage α,β-unsaturated imines for pyrrole (B145914) synthesis. One powerful strategy involves a double nucleophilic addition to the imine, followed by an acid-promoted cyclization and oxidation to furnish 2,3,5-trisubstituted pyrroles regioselectively. acs.orgnih.gov Another approach uses a triphenylphosphine-mediated coupling of α,β-unsaturated imines with acid chlorides to generate a broad range of pyrroles. organic-chemistry.org Furthermore, iodine-mediated reactions between enolizable α,β-unsaturated aldehydes and amines proceed through an imine intermediate, which undergoes intramolecular cyclization to yield N-arylpyrroles. nih.gov
Quinolines: The Doebner-von Miller reaction, a classic method for quinoline (B57606) synthesis, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. iipseries.org This reaction proceeds via the in situ formation of an α,β-unsaturated imine or a related conjugate addition adduct, which then undergoes acid-catalyzed cyclization and oxidation. iipseries.orgresearchgate.net This highlights the implicit role of unsaturated imine chemistry in the construction of the quinoline core.
Azetidines: Azetidines, four-membered nitrogen heterocycles, can be synthesized through cycloaddition reactions involving imines. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for forming the azetidine (B1206935) ring, although its application can be challenging. magtech.com.cnrsc.org Other cycloaddition strategies, such as those between allenoates and imines catalyzed by amines, also provide access to these strained heterocyclic systems. magtech.com.cn
The structural motifs found in numerous alkaloids and other biologically active compounds often feature complex nitrogen-containing frameworks. α,β-Unsaturated imines serve as key intermediates in the stereocontrolled synthesis of these molecules.
A palladium-catalyzed dehydrogenation method to form an α,β-unsaturated imine was a key step in a concise formal synthesis of the alkaloid (±)-alloyohimbane . nih.gov In another example, the synthesis of the imidazole (B134444) glycerol (B35011) phosphate (B84403) dehydratase inhibitor (IGPDI), which contains a monopyrrole aldehyde moiety, was achieved using a double nucleophilic addition to an α,β-unsaturated imine as the core strategy. nih.gov
Furthermore, the broader chemistry of imines is central to alkaloid synthesis. Asymmetric hydrogenation of cyclic imines has been employed in the total syntheses of complex alkaloids such as trypargine and (S)-(–)-quinolactacin . This demonstrates the power of imine functionalization in establishing critical stereocenters within these natural products.
| Target Compound | Compound Class | Key Imine-Based Strategy | Reference |
|---|---|---|---|
| (±)-Alloyohimbane | Alkaloid | Palladium-catalyzed dehydrogenation to form α,β-unsaturated imine | nih.gov |
| IGPDI (Inhibitor) | Enzyme Inhibitor | Double nucleophilic addition to α,β-unsaturated imine for pyrrole core | nih.gov |
| Trypargine | Alkaloid | Asymmetric hydrogenation of a cyclic imine | |
| (S)-(–)-Quinolactacin | Alkaloid | Asymmetric hydrogenation of a cyclic imine |
Catalytic Applications and Asymmetric Synthesis
The development of catalytic, stereoselective reactions is a paramount goal in organic synthesis. α,β-Unsaturated imines are excellent substrates for such transformations, enabling the creation of chiral nitrogen-containing compounds with high efficiency and precision.
Achieving high stereoselectivity in reactions involving α,β-unsaturated imines requires sophisticated catalyst design. Research has produced a diverse toolkit of chiral catalysts and ligands tailored for these substrates.
Organocatalysts: Chiral Brønsted acids, such as SPINOL-derived phosphoric acids, and hydrogen-bond donors like bifunctional thioureas and squaramides, have emerged as powerful non-covalent catalysts. nih.govbeilstein-journals.org They activate the imine electrophile and control the stereochemical outcome of cycloaddition reactions. beilstein-journals.org
Transition Metal Catalysts: Metal complexes bearing chiral ligands are widely used. The design of these ligands is crucial for inducing asymmetry. pnas.org Novel P,N-sulfinyl imine ligands, where chirality resides solely at the sulfur atom, have been developed for palladium-catalyzed allylic alkylation with high enantioselectivity. nih.govresearchgate.net For asymmetric hydrogenation, highly efficient chiral iridium catalysts containing spiro phosphine-amine-phosphine ligands have been reported to overcome the challenge of distinguishing between two similar alkyl groups on an imine. chinesechemsoc.org
Modular Ligands: The development of modular ligands, such as PHOX (phosphine-oxazoline) ligands, has been a significant advance. Their structure can be systematically varied to fine-tune steric and electronic properties, optimizing performance for specific metal-catalyzed reactions like Pd-catalyzed allylic substitution. pnas.org
The application of chiral catalysts has enabled a wide range of highly stereoselective transformations of α,β-unsaturated imines, providing access to enantiomerically enriched products.
Cycloaddition Reactions: Asymmetric cycloadditions are particularly powerful for constructing chiral N-heterocycles. nih.gov Using cinchona-derived thiourea (B124793) organocatalysts, (3+2) cycloadditions of α,β-unsaturated imines with 3-isothiocyanatooxindoles have been achieved with excellent yields (92–98%), diastereoselectivities (up to 20:1 dr), and enantioselectivities (90–99% ee). beilstein-journals.org Chiral phosphoric acids have been used to catalyze enantioselective aza-inverse electron demand Diels–Alder reactions, producing chiral 3-amino-δ-lactams. nih.gov
Conjugate Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. While this area is well-developed for carbonyl compounds, its application to imines is also significant. beilstein-journals.org Organocatalytic methods using chiral secondary amines (e.g., imidazolidinones) activate α,β-unsaturated aldehydes towards enantioselective conjugate addition of electron-rich benzenes via the formation of a chiral iminium ion intermediate, achieving high enantioselectivities (up to 92% ee). acs.org
Alkylation and Hydrogenation: Rhodium-catalyzed C-H activation provides highly stereoselective alkylation of α,β-unsaturated imines, yielding products with very high Z/E ratios (>95:5). thieme-connect.de In asymmetric hydrogenation, chiral iridium catalysts have enabled the reduction of challenging dialkyl imines to chiral amines with high yields and enantioselectivity. chinesechemsoc.org
| Transformation | Catalyst/Ligand Type | Product Type | Reported Selectivity | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Cinchona-derived thiourea (Organocatalyst) | Spirocyclic derivatives | up to 20:1 dr, 90–99% ee | beilstein-journals.org |
| Aza-Diels-Alder | SPINOL-derived phosphoric acid (Organocatalyst) | Chiral 3-amino-δ-lactams | up to 90% ee | nih.gov |
| Conjugate Addition (of anilines) | Imidazolidinone (Organocatalyst) | Benzylic stereocenters | up to 92% ee | acs.org |
| β-C-H Alkylation | Rhodium complex | Z-alkenes | >95:5 Z/E ratio | thieme-connect.de |
| Asymmetric Hydrogenation | Chiral Iridium-SpiroPNP complex | Chiral Amines | High ee | chinesechemsoc.org |
Functional Materials Science Applications and Polymer Chemistry
The unique chemical nature of 2-Ethylhex-2-en-1-imine and the broader class of α,β-unsaturated imines, characterized by a conjugated carbon-carbon double bond and a carbon-nitrogen double bond (imine), provides a versatile platform for the development of advanced functional materials. The reactivity of the vinyl group and the dynamic nature of the imine bond are key features exploited in polymer chemistry to create materials with tailored properties, including stimuli-responsiveness, reprocessability, and high thermal and mechanical performance.
Monomers in Polymerization Reactions
α,β-Unsaturated imines can serve as monomers in polymerization reactions, although their behavior is distinct from more common vinyl and carbonyl monomers. Research has shown that α,β-unsaturated aldimines, such as methacrylaldimines and acrylaldi-mines, can be polymerized using anionic catalysts like organoalkali and organoalkaline earth compounds. tandfonline.com Cationic and radical initiators are generally ineffective at inducing polymerization of these imines. tandfonline.com
The polymerization proceeds through the opening of the vinyl (C=C) bond, leaving the imine (C=N) group as a pendant functionality on the polymer backbone. tandfonline.com The polymerizability of these imines is influenced by their electronic character, which lies between that of vinyl and carbonyl groups. This positions their anionic polymerizability between that of α,β-unsaturated carbonyl compounds (e.g., methyl methacrylate) and diolefins (e.g., isoprene). tandfonline.com However, not all α,β-unsaturated imines are readily polymerizable; for instance, croton- and cinnamaldimines have been found not to polymerize under various tested conditions. tandfonline.com
Table 1: Anionic Polymerization of Cyclohexylmethacrylaldimine (HMI) Using Various Catalysts
This table summarizes the results of the anionic polymerization of HMI in different solvents at 0°C, highlighting the effectiveness of various catalysts on the polymer yield.
| Catalyst | Solvent | Time (hr) | Yield (%) |
| n-BuLi | Toluene | 168 | 21 |
| n-BuLi | THF | 24 | 100 |
| Na-naphthalene | THF | 24 | 100 |
| CaZnEt₄ | Toluene | 168 | 32 |
| BuMgBr | Toluene | 168 | 0 |
| Et₃Al | Toluene | 168 | 0 |
Data sourced from Sato, H., and Tsuruta, T. (1970). Polymerization of α,β-Unsaturated Aldimines. tandfonline.com
Development of Stimuli-Responsive Polymers
The dynamic covalent nature of the imine bond, which can undergo hydrolysis under acidic conditions and reform under neutral or basic conditions, makes it an excellent functional group for creating stimuli-responsive or "smart" polymers. This property is particularly exploited in materials designed to respond to changes in pH. nih.govconcordia.carsc.org
A notable application is in the development of materials for controlled release. For example, polymers containing benzoic imine bonds are stable at physiological pH (~7.4) but begin to hydrolyze at the slightly acidic pH found in tumor microenvironments (~6.5) and disintegrate more rapidly in the acidic conditions of endosomes and lysosomes (~4.5–6.5). nih.govconcordia.ca This characteristic allows for the targeted delivery and release of therapeutic agents. Similarly, polyspermine imine, formed by condensing spermine (B22157) and glyoxal, is stable at neutral pH but dissociates under endosomal pH, making it an effective carrier for siRNA. nih.gov
These principles have been used to create various pH-responsive systems:
Polymeric Micelles and Nanoparticles: Block copolymers with imine linkages in their hydrophobic core can self-assemble into micelles. concordia.ca In an acidic environment, the cleavage of the imine bonds leads to the disassembly of the micelles and the release of an encapsulated drug. concordia.carsc.org
Hydrogels: Imine cross-links can be used to form hydrogels that degrade or change their swelling behavior in response to pH changes. nih.gov
Cross-linked Polymer Networks and Dynamic Materials
Imine chemistry is central to the creation of advanced cross-linked polymer networks, particularly those with dynamic and reprocessable properties, such as vitrimers and covalent adaptable networks (CANs). rsc.orgrsc.org These materials behave like classical thermosets at service temperatures but can be reprocessed and reshaped at elevated temperatures due to the thermally activated exchange of covalent bonds. nih.gov
The dynamic nature of imine bonds allows for network rearrangement through two primary mechanisms: transimination (exchange with a free amine) and imine metathesis (direct exchange between two imine bonds). nih.govacs.org This dynamic exchange enables properties like self-healing, malleability, and recyclability. acs.orgscite.airesearchgate.net
Key research findings in this area include:
Bio-based Vitrimers: Bio-derived molecules like vanillin (B372448) can be used to synthesize imine-based vitrimers. researchgate.netnih.gov These materials exhibit not only reprocessability and self-healing but also high mechanical strength (tensile strength up to 79.1 MPa) and water insensitivity. researchgate.net
High-Performance Poly(imide-imine) Vitrimers: By combining robust imide units with dynamic imine linkages, researchers have created vitrimers with exceptional thermal and mechanical properties, including tensile strengths of up to 97.0 MPa and glass transition temperatures exceeding 300°C. acs.org
Tunable Properties: The mechanical and dynamic properties of imine-based vitrimers can be precisely tuned. By systematically varying the electronic properties of the aromatic monomers used to form the imine bonds (guided by the Hammett equation), the activation energy for the imine exchange can be controlled, allowing for predictable adjustments to the material's relaxation behavior and transition temperatures. nih.gov
Table 2: Properties of Bio-based Epoxy Vitrimers with Dynamic Imine Bonds
This table presents the mechanical and thermal properties of a bio-based vitrimer synthesized from vanillin, m-xylylenediamine, and DGEBA, demonstrating its high performance and stability.
| Property | Value |
| Tensile Strength | 79.1 MPa |
| Young's Modulus | 2.32 GPa |
| Elongation at Break | 6.67% |
| Glass Transition Temperature (Tg) | ≥131 °C |
| Tensile Strength after 15 days in water | 70.5 MPa |
Data sourced from research on degradable bio-based epoxy vitrimers. researchgate.net
Functional Surface Coatings and Modified Polymers
The reactivity and stability of imine-related chemistries are also leveraged in the synthesis of high-performance polymers for functional coatings and surface modifications.
One innovative approach involves the "mercaptoacetic acid locking imine" (MALI) reaction to produce polyimide (PI) precursors. researchgate.net This method allows for the synthesis of high-solid-content, low-viscosity polyamide acid (PAA) resin solutions, which can then be converted into polyimide films. researchgate.net The resulting films exhibit excellent thermal stability, with a 5% weight loss temperature (Td5%) around 600°C, good heat resistance (Tg ~278°C), and strong adhesion, making them highly suitable for protective coatings in demanding applications. researchgate.net Traditional methods for preparing polyimide coatings often involve a two-step process starting with a poly(amic acid) precursor, which is then thermally or chemically imidized. mdpi.comvt.edunih.gov
Furthermore, post-polymerization modification using imine chemistry allows for the functionalization of existing polymer backbones. For instance, polysiloxanes have been functionalized by reacting pendant aminopropyl groups with various aromatic aldehydes. rsc.org This modification not only introduces new functionalities but can also impart novel properties such as unconventional photoluminescence and the ability to form coordination elastomers with tunable mechanical properties. rsc.org
Table 3: Thermal and Mechanical Properties of Mali-Polyimide (MPI) Films for Coating Applications
This table highlights the key performance indicators of polyimide films synthesized via the MALI reaction, demonstrating their suitability for high-performance coatings.
| Property | Measurement |
| 5% Weight Loss Temperature (Td5%) | 598–601 °C |
| Glass Transition Temperature (Tg) | 277–278 °C |
| Adhesion Strength | High |
Data sourced from Zhu, C., et al. (2014). Functionalized polyimide based on mercaptoacetic acid locking imine reaction. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
